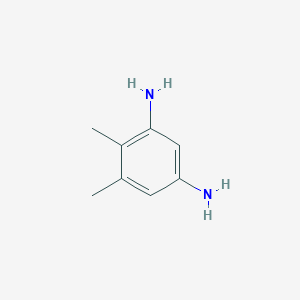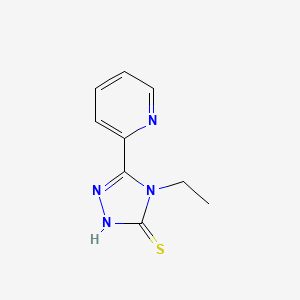
4,5-Diméthylbenzène-1,3-diamine
Vue d'ensemble
Description
4,5-Dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and two methyl groups are substituted at the 4 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
4,5-Dimethylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 4,5-Dimethylbenzene-1,3-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It’s suggested that the compound may interact with its target through anelectron transfer-proton-coupled electron transfer (ET-PCET) mechanism . This interaction could lead to changes in the enzyme’s activity, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways involving theNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
Its interaction with the nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase enzyme suggests it may influence the enzyme’s activity and subsequently the biochemical pathways it is involved in .
Analyse Biochimique
Biochemical Properties
4,5-Dimethylbenzene-1,3-diamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, an enzyme involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are crucial for the compound’s role in biochemical pathways and its overall functionality in biological systems.
Cellular Effects
The effects of 4,5-Dimethylbenzene-1,3-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the electrophilic aromatic substitution reactions in cells, which are essential for maintaining cellular stability and function
Molecular Mechanism
At the molecular level, 4,5-Dimethylbenzene-1,3-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions, resulting in the compound’s biochemical activity and its influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethylbenzene-1,3-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of 4,5-Dimethylbenzene-1,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . These findings underscore the importance of determining the appropriate dosage for safe and effective use.
Metabolic Pathways
4,5-Dimethylbenzene-1,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of complex organic molecules and affects metabolic flux and metabolite levels. For example, it is involved in the synthesis of alpha-ribazole-5’-phosphate, a crucial intermediate in the metabolic pathway
Transport and Distribution
The transport and distribution of 4,5-Dimethylbenzene-1,3-diamine within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5-Dimethylbenzene-1,3-diamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethylbenzene-1,3-diamine can be synthesized through several methods. One common method involves the nitration of 4,5-dimethyltoluene to form 4,5-dimethyl-1,3-dinitrobenzene, followed by reduction to yield the desired diamine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of 4,5-dimethylbenzene-1,3-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous chemicals involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethylbenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4,5-Dimethylbenzene-1,4-diamine: Amino groups at the 1 and 4 positions.
4,5-Dimethylbenzene-2,3-diamine: Amino groups at the 2 and 3 positions.
Uniqueness
4,5-Dimethylbenzene-1,3-diamine is unique due to the specific positioning of the amino groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4,5-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWLOYIXJMPLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395710 | |
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38353-98-9 | |
| Record name | 4,5-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)


![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

